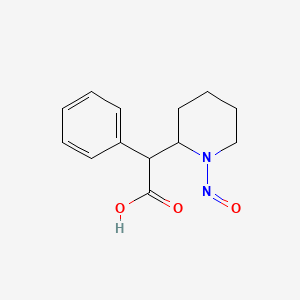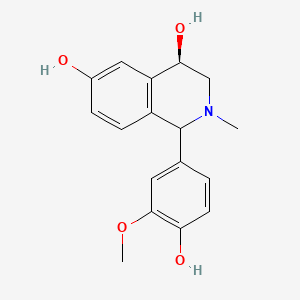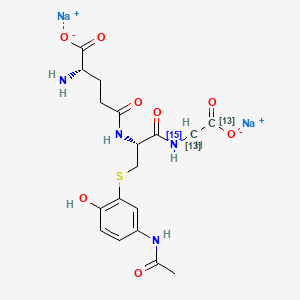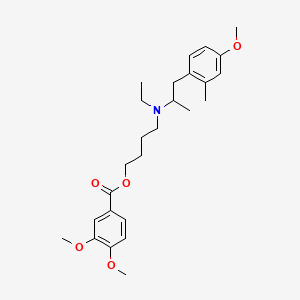![molecular formula C19H12N6 B13846401 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in various fields.
Métodos De Preparación
One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an appropriate quinazoline derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms in the pyrazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core but differ in the substituents attached to the core structure. They have similar biological activities but may vary in potency and selectivity.
Quinazoline derivatives: These compounds contain the quinazoline moiety and are known for their diverse pharmacological properties. They can be used as anticancer agents, kinase inhibitors, and more.
Pyrazoloquinolines: These compounds combine the pyrazole and quinoline rings and have been studied for their potential as therapeutic agents
The uniqueness of this compound lies in its specific combination of the pyrazolopyridine and quinazoline moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H12N6 |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25) |
Clave InChI |
WBUVJZSXWVPDIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


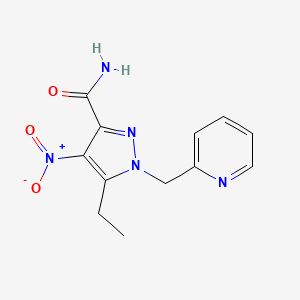
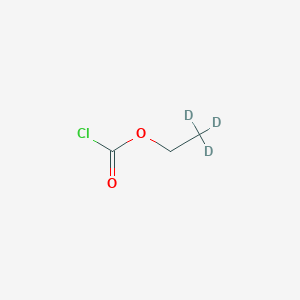
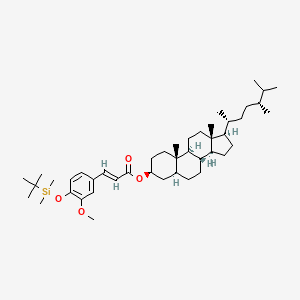
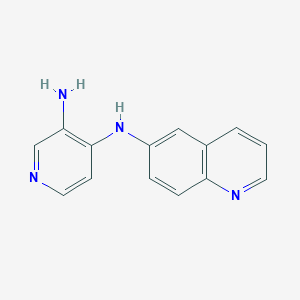
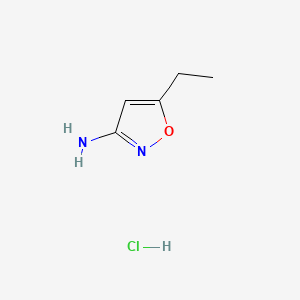
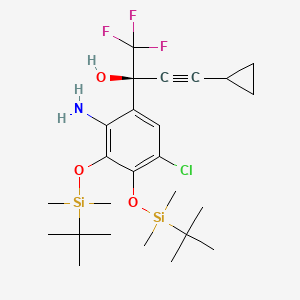
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
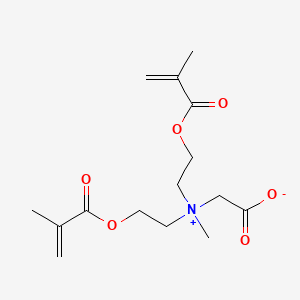

![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
